3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine
Description
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c1-2-10(7-15-5-1)13-16-14(20-17-13)9-3-4-11-12(6-9)19-8-18-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGYHIRLHINGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved by reacting catechol with disubstituted halomethanes.
Construction of the 1,2,4-oxadiazole ring: This step often involves the cyclization of appropriate precursors under specific conditions.
Coupling with pyridine: The final step involves the coupling of the 1,2,4-oxadiazole intermediate with a pyridine derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring demonstrates stability under mild oxidizing conditions but undergoes selective oxidation at the pyridine nitrogen under stronger agents. Key findings include:
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Pyridine ring oxidation : Treatment with H₂O₂ in acetic acid yields N-oxide derivatives, confirmed by X-ray crystallography in related compounds .
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Benzodioxole stability : The 1,3-benzodioxol-5-yl group remains intact under most oxidation conditions .
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 4 hr | Pyridine N-oxide derivative | 72% | |
| KMnO₄ (aq) | Neutral pH, 25°C, 2 hr | No reaction (benzodioxole preserved) | - |
Reduction Reactions
The oxadiazole ring is susceptible to reductive cleavage, while the pyridine ring exhibits variable behavior:
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Catalytic hydrogenation : Pd/C with H₂ (1 atm) reduces the oxadiazole to a diamide while hydrogenating the pyridine ring to piperidine .
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Selective reduction : NaBH₄/CuCl₂ selectively reduces the oxadiazole without affecting the benzodioxole group .
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C (10%) | EtOH, 25°C, 12 hr | Piperidine-diamide hybrid | 68% | |
| NaBH₄/CuCl₂ | THF/H₂O, 0°C, 30 min | Reduced oxadiazole + intact benzodioxole | 85% |
Substitution Reactions
Electrophilic substitution occurs preferentially on the pyridine ring, while nucleophilic attack targets the oxadiazole:
Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the pyridine C4 position .
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Halogenation : Br₂ in CHCl₃ produces 4-bromopyridine derivatives.
Nucleophilic Substitution
-
Aminolysis : Primary amines (e.g., methylamine) open the oxadiazole ring to form thiosemicarbazides .
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring participates in [3+2] cycloadditions and acid-catalyzed ring-opening:
[3+2] Cycloaddition
Acid-Mediated Ring Opening
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Acetonitrile, 80°C, 8 hr | Bis-oxadiazole hybrid | 65% | |
| Acid hydrolysis | HCl (6M), reflux, 24 hr | Dicarboxylic acid derivative | 89% |
Biological Activity Correlation
Reaction products show modified bioactivity profiles:
Stability and Degradation
-
Thermal stability : Decomposes at 220°C (DSC data).
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Photodegradation : UV light (254 nm) induces ring-opening via singlet oxygen mechanism.
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds derived from oxadiazoles. Specifically, 3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine has shown promise in inhibiting tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest. For instance, research indicates that oxadiazole derivatives can interfere with the signaling pathways crucial for cancer cell proliferation .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that this compound exhibits significant inhibitory effects against various bacterial strains. This makes it a candidate for developing new antibiotics .
1.3 Neuroprotective Effects
There is emerging evidence that compounds with oxadiazole moieties may possess neuroprotective properties. Research has indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases .
Material Science Applications
2.1 Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to act as an electron transport layer can enhance the efficiency and brightness of OLED devices .
2.2 Photovoltaic Cells
Research has also explored the use of this compound in organic photovoltaic cells. Its structural characteristics allow for effective charge transport and light absorption, which are critical for improving the performance of solar cells .
Research Tool Applications
3.1 Chemical Probes
Due to its specific binding affinity to certain biological targets, this compound serves as a valuable chemical probe in pharmacological research. It can be utilized to study receptor interactions and signaling pathways in cellular models .
3.2 Synthesis of Novel Compounds
The compound can act as a precursor in the synthesis of more complex molecules with potential therapeutic effects. Its reactivity allows for modifications that can lead to the discovery of new drugs with enhanced efficacy and reduced side effects .
Mechanism of Action
The mechanism by which 3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with various biological macromolecules .
Comparison with Similar Compounds
3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine can be compared with other similar compounds, such as:
1,3-benzodioxole derivatives: These compounds share the 1,3-benzodioxole moiety and have similar biological activities.
1,2,4-oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring and are studied for their potential medicinal applications.
Pyridine derivatives: These compounds share the pyridine ring and are widely used in medicinal chemistry.
The uniqueness of this compound lies in its combined structure, which may confer unique biological activities and chemical properties .
Biological Activity
3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15N3O3
- Molecular Weight : 273.29 g/mol
- Structural Features : The compound contains a pyridine ring and an oxadiazole moiety linked to a benzodioxole structure, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antibacterial properties. For example, modifications to the oxadiazole structure have shown enhanced activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/ml |
| Compound B | E. coli | 64 µg/ml |
| Compound C | Pseudomonas aeruginosa | 128 µg/ml |
The proposed mechanism of action for compounds containing the oxadiazole structure involves inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism . The benzodioxole group may enhance membrane permeability, facilitating the entry of the compound into bacterial cells.
Anticancer Activity
In addition to antimicrobial properties, the compound has shown promise in anticancer applications. Studies indicate that similar oxadiazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation .
Case Studies
- In Vivo Studies : A study involving a xenograft model indicated that oxadiazole derivatives significantly reduced tumor size when administered orally . The pharmacokinetic profile showed favorable absorption and distribution characteristics.
- In Vitro Studies : Various derivatives were tested against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM depending on the specific derivative .
Q & A
Q. Optimization Strategies :
- Yield Improvement : Replace TFAA with polyphosphoric acid (PPA) to reduce side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes (120°C, 300 W) .
Table 1 : Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| TFAA Cyclization | RT, 12 h, CH₂Cl₂ | 65 | ≥95% | |
| PPA Cyclization | 100°C, 3 h | 78 | ≥98% | |
| Microwave-Assisted | 120°C, 30 min, DMF | 82 | ≥97% |
How can computational methods predict the binding affinity of this compound to neurological targets like mGlu5?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with mGlu5’s allosteric binding pocket. Focus on hydrogen bonding with Arg78 and π-π stacking with Phe112 .
- MD Simulations : Perform 100 ns simulations (AMBER force field) to assess stability of ligand-receptor complexes.
- Validation : Cross-reference docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from FLAP inhibition assays .
Table 2 : Docking Scores vs. Experimental IC₅₀
| Compound Variant | Docking Score (kcal/mol) | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Parent Compound | -9.2 | 170 | |
| 4-Fluoro Substituent | -10.1 | 85 |
What techniques resolve structural discrepancies in crystallographic data for oxadiazole derivatives?
Q. Methodological Answer :
- Single-Crystal XRD : Refine data using SHELXL (monoclinic space group P2₁/c, R-factor < 0.05) .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar oxadiazole-pyridine systems.
- Corrections : Address misassigned substituents (e.g., chloromethyl vs. methyl groups) via Hirshfeld surface analysis .
Example : corrected a misassigned chloromethyl group using XRD reanalysis, confirming the title compound’s structure .
How to design a SAR study for oxadiazole derivatives targeting 5-lipoxygenase-activating protein (FLAP)?
Q. Methodological Answer :
- Core Modifications : Vary substituents on the benzodioxole (e.g., electron-withdrawing groups at C5) and pyridine (e.g., trifluoromethyl at C2) .
- Assays :
- FLAP Binding : Radioligand displacement using [³H]MK-886.
- Functional Potency : Measure LTB₄ inhibition in human whole blood (IC₅₀ < 100 nM).
- Key Finding : 4-Fluoro substitution on benzodioxole improves potency 2-fold due to enhanced hydrophobic interactions .
Table 3 : SAR of FLAP Inhibitors
| Substituent (R) | FLAP IC₅₀ (nM) | LTB₄ IC₅₀ (nM) | LogP |
|---|---|---|---|
| H | 170 | 210 | 2.1 |
| 4-F | 85 | 110 | 2.5 |
| 3-Cl | 120 | 150 | 3.0 |
What strategies mitigate metabolic instability in preclinical oxadiazole derivatives?
Q. Methodological Answer :
- Cyclopropyl Substituents : Reduce CYP3A4-mediated oxidation (e.g., BI 665915, t₁/₂ = 6.5 h in human hepatocytes) .
- Prodrug Approach : Introduce ester moieties (e.g., ethyl carbonate) to enhance oral bioavailability.
- In Silico Prediction : Use ADMET Predictor™ to flag metabolic hotspots (e.g., oxadiazole ring cleavage) .
Table 4 : Metabolic Stability Data
| Derivative | Human CL (mL/min/kg) | Rat t₁/₂ (h) | CYP3A4 Inhibition (IC₅₀) |
|---|---|---|---|
| Parent Compound | 25 | 2.1 | 4.3 μM |
| Cyclopropyl Analog | 12 | 6.5 | >10 μM |
How to address contradictions between in vitro and ex vivo bioactivity data?
Q. Methodological Answer :
- Assay Conditions : Ex vivo whole blood assays may underestimate potency due to plasma protein binding. Use adjusted free fraction calculations (e.g., fu = 0.15) .
- Species Differences : Rat FLAP exhibits 10-fold lower affinity than human; use transgenic models for translatability .
- Data Normalization : Express results as % inhibition relative to vehicle controls to reduce variability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
